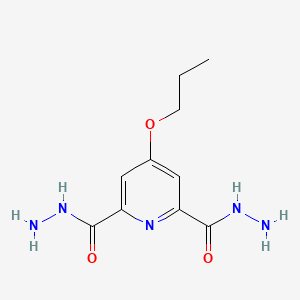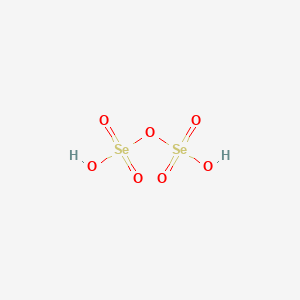
Diselenic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diselenic acid is a chemical compound that contains selenium, an element known for its unique properties and applications in various fields. This compound is an oxoacid of selenium, and its structure is more accurately described as O2Se(OH)2. It is a colorless compound and is known for its strong oxidizing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diselenic acid can be synthesized through several methods. One common method involves the oxidation of selenium dioxide with hydrogen peroxide: [ \text{SeO}_2 + \text{H}_2\text{O}_2 \rightarrow \text{H}_2\text{SeO}_4 ] Another method includes the oxidation of selenous acid with halogens such as chlorine or bromine, or with potassium permanganate. The reaction with chlorine or bromine also produces hydrochloric or hydrobromic acid as a side-product, which needs to be removed from the solution to prevent reduction of this compound back to selenous acid.
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of selenium compounds in lower oxidation states. The resulting solution is evaporated at temperatures below 140°C in a vacuum to obtain the anhydrous acid as a crystalline solid.
Analyse Chemischer Reaktionen
Types of Reactions: Diselenic acid undergoes various chemical reactions, including:
Oxidation: It is a stronger oxidizer than sulfuric acid and can liberate chlorine from chloride ions, being reduced to selenous acid in the process. [ \text{H}_2\text{SeO}_4 + 2 \text{H}^+ + 2 \text{Cl}^- \rightarrow \text{H}_2\text{SeO}_3 + \text{H}_2\text{O} + \text{Cl}_2 ]
Decomposition: It decomposes above 200°C, liberating oxygen gas and being reduced to selenous acid. [ 2 \text{H}_2\text{SeO}_4 \rightarrow 2 \text{H}_2\text{SeO}_3 + \text{O}_2 ]
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen peroxide, halogens (chlorine, bromine), and potassium permanganate. The reactions typically occur under controlled conditions to ensure the stability of the compound and the desired outcome.
Major Products: The major products formed from these reactions include selenous acid, chlorine gas, and oxygen gas, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diselenic acid has several scientific research applications, including:
Chemistry: It is used as a strong oxidizing agent in various chemical reactions and synthesis processes.
Biology: this compound and its derivatives are studied for their potential antioxidant properties and their role in redox biology.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating diseases related to oxidative stress and inflammation.
Industry: It is used in the production of glass and animal feeds, leveraging its oxidizing properties to achieve desired chemical transformations.
Wirkmechanismus
The mechanism by which diselenic acid exerts its effects involves its strong oxidizing properties. It acts as an oxidizing agent, facilitating the transfer of oxygen atoms to other molecules. This property is utilized in various chemical reactions where this compound serves as a catalyst or reactant to drive the oxidation process.
Vergleich Mit ähnlichen Verbindungen
Selenic Acid (H2SeO4): Similar in structure and properties, selenic acid is also a strong oxidizing agent.
Selenous Acid (H2SeO3): Another oxoacid of selenium, it is less oxidizing compared to diselenic acid.
Selenium Dioxide (SeO2): Used as a precursor in the synthesis of this compound, it also exhibits oxidizing properties.
Uniqueness: this compound is unique due to its strong oxidizing capabilities, which are stronger than those of sulfuric acid. This makes it particularly useful in reactions requiring a potent oxidizing agent.
Eigenschaften
CAS-Nummer |
14998-61-9 |
|---|---|
Molekularformel |
H2O7Se2 |
Molekulargewicht |
271.95 g/mol |
IUPAC-Name |
selenono hydrogen selenate |
InChI |
InChI=1S/H2O7Se2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6) |
InChI-Schlüssel |
KYBQJKHTFRLXGR-UHFFFAOYSA-N |
Kanonische SMILES |
O[Se](=O)(=O)O[Se](=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


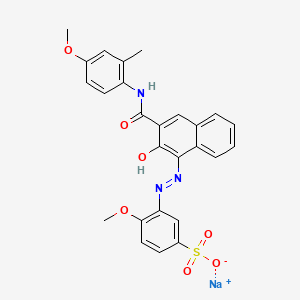

![Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate](/img/structure/B14706371.png)
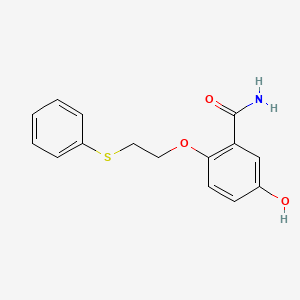
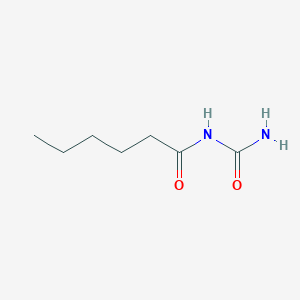

![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14706386.png)
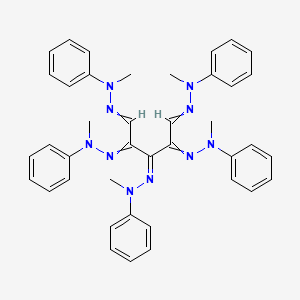
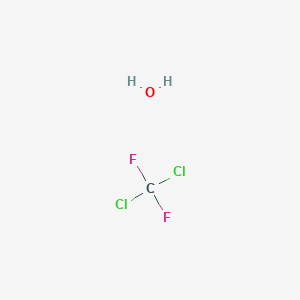
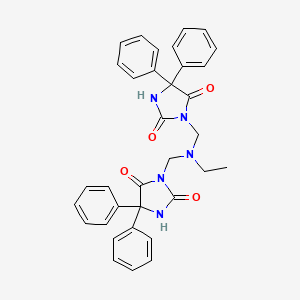
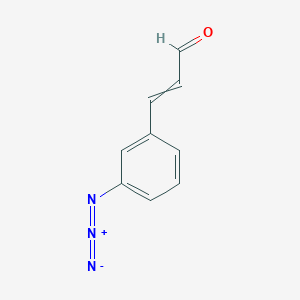

![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
